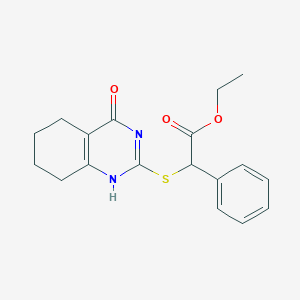
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a complex organic compound that features a quinazoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate typically involves multiple steps One common method includes the condensation of 2-aminobenzamide with ethyl 2-bromo-2-phenylacetate in the presence of a base to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the quinazoline ring results in tetrahydroquinazoline derivatives.
科学研究应用
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in binding to biological molecules, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
- Ethyl 2-((4-hydroxyquinazolin-2-yl)thio)-2-phenylacetate
- Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)acetate
Uniqueness
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is unique due to the presence of both the quinazoline ring and the thioether group, which confer specific chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
生物活性
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Synthesis
The compound features a tetrahydroquinazoline moiety linked to a phenylacetate group through a thiol bridge. The presence of the thiol group enhances its reactivity, which may contribute to its biological activity. The synthesis typically involves the reaction of a thiol derivative with ethyl chloroacetate, followed by purification techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm product formation.
The exact mechanism of action for this compound remains largely unexplored. However, the presence of the tetrahydroquinazoline ring indicates potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. Molecular docking studies could provide insights into its binding affinities and potential therapeutic targets.
Comparative Analysis with Related Compounds
A comparison of this compound with other quinazoline derivatives reveals distinct structural characteristics that may influence their biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-(4-thio)-3-phenyltetrahydroquinazoline | Contains a thioether group | More stable due to lack of hydroxyl group |
| Ethyl 4-(hydroxymethyl)-5,6-dihydroquinazoline | Hydroxymethyl instead of thio group | Exhibits different biological activities |
| Ethyl 3-(4-methoxyphenyl)-5,6-dihydroquinazoline | Methoxy substitution on phenyl ring | Enhanced lipophilicity |
The unique combination of functional groups in this compound may confer distinct biological properties not found in its analogs .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research on quinazoline derivatives has yielded significant findings:
- Antimicrobial Studies : Several quinazoline compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : Quinazoline derivatives have been tested against various cancer cell lines (e.g., HeLa and K562), demonstrating varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth.
- Anticonvulsant Activity : Some studies have highlighted the anticonvulsant properties of related compounds in animal models, suggesting potential applications in treating epilepsy .
属性
IUPAC Name |
ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-17(22)15(12-8-4-3-5-9-12)24-18-19-14-11-7-6-10-13(14)16(21)20-18/h3-5,8-9,15H,2,6-7,10-11H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFVYMWGGZIBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=C(CCCC3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













